6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane
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Overview
Description
6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane is a chemical compound with the molecular formula C9H15IO. It is characterized by a spirocyclic structure, which includes an oxaspiro ring and an iodomethyl group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 1,1-dimethyl-5-oxaspiro[2.4]heptane with iodine and a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a corresponding ketone or carboxylic acid.
Scientific Research Applications
6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane involves its interaction with various molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spirocyclic structure may also influence its reactivity and interaction with biological targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
6-(Iodomethyl)-5-oxaspiro[2.4]heptane: Lacks the 1,1-dimethyl groups, which may affect its reactivity and applications.
6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane: Contains a single methyl group, leading to different steric and electronic properties.
Uniqueness
6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[24]heptane is unique due to its specific spirocyclic structure and the presence of both iodomethyl and dimethyl groups
Biological Activity
6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane is a spirocyclic compound notable for its unique structural properties and potential applications in medicinal chemistry and organic synthesis. Its molecular formula is C₉H₁₅IO, and it features an iodomethyl group at the 6-position, which plays a crucial role in its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's structure is characterized by a spiro linkage between two rings, which contributes to its chemical reactivity. The iodomethyl group serves as an electrophilic site, facilitating nucleophilic substitution reactions. This property is significant for its interactions with various biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles in biological systems. The following mechanisms have been proposed:
- Nucleophilic Substitution : The iodomethyl group allows for nucleophilic attack by biomolecules, potentially leading to the formation of new compounds that may exhibit therapeutic effects.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related spirocyclic compounds, providing insights into the potential efficacy of this compound.
Compound | MIC (µg/ml) against Bacteria |
---|---|
This compound | TBD |
Ampicillin | 3.28 (E. coli) |
Ciprofloxacin | 3.36 (S. aureus) |
Studies indicate that similar compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess antimicrobial properties worthy of further investigation .
Cytotoxicity
Research into the cytotoxic effects of spirocyclic compounds has shown that structural modifications can significantly influence their activity against cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated promising results in inhibiting cancer cell proliferation.
Case Studies
A number of studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various derivatives of spirocyclic compounds and assessed their biological activities against different bacterial strains using disk diffusion assays . The results indicated that structural variations could enhance or diminish antibacterial efficacy.
- Therapeutic Potential : Another investigation focused on the potential use of spirocyclic compounds as precursors in drug development, highlighting their ability to serve as building blocks for more complex therapeutic agents .
Properties
Molecular Formula |
C9H15IO |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
6-(iodomethyl)-2,2-dimethyl-5-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C9H15IO/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7H,3-6H2,1-2H3 |
InChI Key |
DMUUIVLKXIIJPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC12CC(OC2)CI)C |
Origin of Product |
United States |
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